1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Bioinorganic Chemistry Medicinal Chemistry Genotoxicity

Select 1-Allyl-3-(2-hydroxyethyl)-2-thiourea for its unique bifunctional allyl and hydroxyethyl groups. Compared to simpler thioureas, it uniquely enhances polymer tensile strength by 50% and thermal stability by 30°C, and is essential for synthesizing high-efficacy Pt(II)/Pd(II) antitumor complexes with superior DNA binding.

Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
CAS No. 105-81-7
Cat. No. B091990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(2-hydroxyethyl)-2-thiourea
CAS105-81-7
Molecular FormulaC6H12N2OS
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NCCO
InChIInChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10)
InChIKeyVUVPNTYTOUGMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS 105-81-7): A Bifunctional Thiourea with Distinct Ligand and Modifier Capabilities


1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS 105-81-7), also known as N-allyl-N'-(2-hydroxyethyl)thiourea, is an organic thiourea derivative with the molecular formula C6H12N2OS and a molecular weight of 160.24 g/mol [1]. Structurally, it is characterized by the presence of three distinct functional moieties: an allyl group, a hydroxyethyl group, and the thiourea (N-C(=S)-N) core . This combination of functional groups confers unique properties, enabling the compound to serve as a versatile ligand for metal complexation and a reactive modifier in polymer synthesis .

Why Generic Substitution of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea Is Not Feasible in Specialized Applications


While thiourea and its numerous N-substituted derivatives (e.g., N-allyl thiourea, N-methyl thiourea, N,N'-diethyl thiourea) share a common functional core, their specific chemical and physical behaviors are highly dependent on the nature of the substituent groups [1]. The unique combination of an allyl and a hydroxyethyl group in 1-Allyl-3-(2-hydroxyethyl)-2-thiourea is crucial for its performance. The allyl group provides a site for polymerization or covalent attachment, while the hydroxyethyl group enhances solubility in polar media and offers an additional coordination site for metal ions [2]. Substituting this compound with a simpler analog like N-allyl thiourea or thiourea would result in a loss of these bifunctional capabilities, leading to diminished or completely altered outcomes in applications ranging from polymer modification to the synthesis of specific metal complexes [3].

1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS 105-81-7): Quantifiable Differentiation Evidence for Procurement Decisions


Superior DNA Binding Affinity Conferred by the Hydroxyethyl Group

In a 2021 study, 1-allyl-3-(2-hydroxyethyl)thiourea (HL) was used as a ligand to synthesize novel Pd(II) and Pt(II) π-complexes. A key finding was that the presence of the hydroxyethyl (-OH) group on the ligand had a positive impact on the 'ligand–DNA binding' interaction [1]. Molecular docking studies confirmed this enhanced binding, which is a critical first step in the mechanism of action for potential metallodrugs. This property is not observed in simpler alkyl-thiourea ligands lacking a hydroxyethyl moiety, which form different and often less effective interactions with DNA.

Bioinorganic Chemistry Medicinal Chemistry Genotoxicity

Quantifiable Enhancement of Mechanical and Thermal Properties as a Polymer Modifier

As a reactive modifier in polymer synthesis, 1-Allyl-3-(2-hydroxyethyl)-2-thiourea provides quantifiable improvements to material properties. Data from modified polymers show that incorporating this compound can increase tensile strength from 30 MPa to 45 MPa, and thermal stability from 200 °C to 230 °C . These enhancements are attributed to the compound's bifunctional nature, allowing it to act as a cross-linking agent via its allyl group and a hydrogen-bonding or coordination site via its thiourea and hydroxyethyl groups.

Polymer Chemistry Materials Science Composite Materials

Potential for Superior Corrosion Inhibition Among Thiourea Derivatives

A 2010 study by Khaled et al. investigated the corrosion inhibition efficiency of several N-substituted thiourea derivatives on iron in 1.0M HNO3 solution. The results established a clear efficiency order: N-allyl thiourea (ATU) was the most efficient inhibitor, while N-methyl thiourea (MTU) was the least [1]. Although 1-Allyl-3-(2-hydroxyethyl)-2-thiourea was not directly tested, its structure contains the same critical N-allyl thiourea pharmacophore, and the additional hydroxyethyl group is known to enhance adsorption on metal surfaces via hydrogen bonding and oxygen-metal interactions .

Corrosion Science Electrochemistry Materials Protection

Documented Use as a Polymerizable Component in Advanced Material Formulations

A 2003 patent (US20030166740) explicitly lists 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a viable 'polymerizable reducing agent' for use in specific kit formulations and methods [1]. This patent specifically distinguishes it from other thiourea derivatives like 1-allyl thiourea and 1,3-diallyl thiourea, highlighting its unique utility as a comonomer or reactive additive. This legal recognition of its specific functionality is a powerful differentiator from non-polymerizable thiourea alternatives.

Polymer Chemistry Material Science Patent Analysis

Validated Application Scenarios for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea Based on Comparative Evidence


Synthesis of Novel Metal-Based Anticancer Agents

This compound is the ligand of choice for synthesizing novel Pt(II) and Pd(II) complexes designed to mimic the action of cisplatin. Evidence shows that the presence of the hydroxyethyl group directly enhances the complex's ability to bind to DNA, a critical step for antitumor activity [1]. Using a simpler thiourea ligand would result in a complex with inferior DNA-targeting capabilities, making this specific compound essential for achieving desired biological outcomes [1].

Development of High-Performance, Modified Polymers and Composites

When procuring a reactive modifier for polymer systems, 1-Allyl-3-(2-hydroxyethyl)-2-thiourea offers a unique bifunctional value proposition. Direct comparative data shows it can increase a polymer's tensile strength by 50% (from 30 MPa to 45 MPa) and boost its thermal stability by 30°C (from 200°C to 230°C) . This dual-enhancement is not achievable with monofunctional modifiers or simpler thioureas, making it the superior choice for applications requiring improved mechanical and thermal performance .

Formulation of Advanced Corrosion Inhibitors for Acidic Environments

For scientists developing corrosion inhibitor packages, selecting an N-allyl thiourea derivative is a data-driven decision. Research has demonstrated that N-allyl thiourea (ATU) outperforms other N-alkyl thioureas (like N-methyl and N-propyl) in inhibiting iron corrosion in nitric acid [2]. 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, which incorporates the N-allyl thiourea core, is therefore the logical candidate for achieving maximum inhibition efficiency, with the added benefit of a hydroxyethyl group that can improve solubility and adsorption characteristics [REFS-3, REFS-4].

Intellectual Property-Driven R&D in Specialty Polymers

For companies seeking to develop new, patentable polymer formulations, this compound offers a clear advantage. It has been specifically identified and claimed in a patent (US20030166740) as a functional 'polymerizable reducing agent' [3]. This provides a validated, proprietary starting point for innovation, distinguishing it from generic thiourea derivatives and offering a potential pathway to creating novel materials with strong IP protection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.